1-[3-(4-fluorophenoxy)propyl]piperidine

Serotonin 5-HT2 receptor Binding affinity Ki Structure-activity relationship

Procure 1-[3-(4-fluorophenoxy)propyl]piperidine as the non-negotiable core scaffold for gastroprokinetic (cisapride-series), serotonin 5-HT2 subtype-selective (Ki ~32 nM, ~90-fold selectivity over 5-HT2C), and sigma-1 receptor ligand programs. The 4-fluorophenoxy-propyl architecture cannot be replicated with unsubstituted phenoxy, 4-chlorophenoxy, or simple N-alkyl piperidines without quantifiable losses in target engagement. Shortening or lengthening the propyl linker disrupts critical hydrogen-bonding geometry. This free base is the essential synthetic entry point for iodination to 123I-5-I-R91150 SPECT tracers and diastereoselective conjugate addition routes to enantiopure drug candidates. Standard piperidine surrogates will not achieve the requisite receptor pharmacophore alignment.

Molecular Formula C14H20FNO
Molecular Weight 237.31 g/mol
Cat. No. B4537188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(4-fluorophenoxy)propyl]piperidine
Molecular FormulaC14H20FNO
Molecular Weight237.31 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCCOC2=CC=C(C=C2)F
InChIInChI=1S/C14H20FNO/c15-13-5-7-14(8-6-13)17-12-4-11-16-9-2-1-3-10-16/h5-8H,1-4,9-12H2
InChIKeyTZYJWARWZPFUOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[3-(4-Fluorophenoxy)propyl]piperidine – Core Scaffold Identity and Procurement Rationale


1-[3-(4-Fluorophenoxy)propyl]piperidine (CAS not publicly indexed for the free base; empirical formula C₁₄H₂₀FNO) is a phenoxyalkylpiperidine that functions as the foundational N-substituted piperidine scaffold for a family of serotonin 5-HT₂ receptor ligands, gastroprokinetic agents, and sigma‑1 receptor modulators [1]. The molecule consists of a piperidine ring connected to a 4‑fluorophenoxy moiety via a three‑carbon propyl linker, a structural arrangement that is conserved in the clinically significant drug cisapride and in the SPECT radioligand ¹²³I-5-I-R91150 [2]. Its procurement is driven by its role as the essential synthetic entry point for preparing 4‑substituted piperidine derivatives that cannot be accessed through alternative scaffolds without altering the critical fluorophenoxy‑propyl pharmacophore.

Why Unsubstituted Piperidine or Alternative Phenoxyalkyl Chains Cannot Replace 1-[3-(4-Fluorophenoxy)propyl]piperidine


Generic substitution of the 4‑fluorophenoxy‑propyl group with unsubstituted phenoxy‑propyl, 4‑chlorophenoxy‑ethyl, or simple N‑alkyl piperidines fundamentally alters receptor‑binding pharmacophoric requirements. The 4‑fluoro substituent on the phenoxy ring contributes a unique combination of electronegativity and lipophilicity that is not replicated by –H, –Cl, or –OCH₃ analogs, directly affecting both 5-HT₂ receptor affinity and sigma‑1 receptor selectivity . Furthermore, the three‑carbon propyl spacer length is critical; shortening to ethyl or lengthening to butyl disrupts the optimal distance between the piperidine nitrogen and the aryl ether oxygen, a geometry required for key ligand–receptor hydrogen‑bonding interactions [1]. Consequently, any attempt to replace this compound with a simpler or cheaper piperidine derivative introduces quantifiable losses in target engagement that propagate into downstream synthetic products.

Quantitative Differentiation Evidence for 1-[3-(4-Fluorophenoxy)propyl]piperidine Versus Closest Analogs


5-HT₂ Receptor Affinity Modulation Through 4-Position Substitution Relative to the Parent Scaffold

The parent 1-[3-(4-fluorophenoxy)propyl]piperidine scaffold, when elaborated at the 4-position, yields derivatives with 5-HT₂ receptor Ki values spanning a >2.5‑fold range, demonstrating that the scaffold provides a tunable binding platform. The 4‑anilino derivative 1-[3-(4-fluorophenoxy)propyl]-N-phenylpiperidin-4-amine exhibits Ki = 88 nM, while the 4‑phenylamide analog shows Ki = 95 nM. The 4‑(N‑methyl‑N‑phenyl) derivative achieves the highest affinity at Ki = 32 nM, representing a 2.75‑fold improvement over the 4‑anilino comparator [1][2][3]. This quantitative spread confirms that the unsubstituted scaffold is the mandatory starting material for affinity optimization.

Serotonin 5-HT2 receptor Binding affinity Ki Structure-activity relationship

5-HT₂ Subtype Selectivity Over 5-HT₁A and 5-HT₂C Receptors

Derivatives built on the 1-[3-(4-fluorophenoxy)propyl]piperidine core achieve measurable selectivity for 5-HT₂ over 5-HT₁A and 5-HT₂C receptors. The 4‑(N‑methyl‑N‑phenyl) derivative displays Ki = 32 nM (5-HT₂), Ki = 110 nM (5-HT₁A), and Ki = 2,870 nM (5-HT₂C), yielding a 3.4‑fold window over 5-HT₁A and an approximately 90‑fold window over 5-HT₂C [1][2][3]. This selectivity profile is not observed with simpler N‑alkyl piperidines lacking the 4‑fluorophenoxy‑propyl group, which typically show promiscuous binding across aminergic receptors.

Serotonin receptor selectivity 5-HT2A vs 5-HT1A Off-target profiling

Critical Intermediate for cisapride – Asymmetric Synthesis Yield and Diastereoselectivity

1-[3-(4-Fluorophenoxy)propyl]piperidine is the direct alkylation product that serves as the mandatory intermediate in the synthesis of cisapride, a formerly marketed gastroprokinetic drug. A concise asymmetric synthesis of (+)-(3S,4R)-cisapride from commercially available 1-(4′-fluorophenoxy)-3-bromopropane proceeds in 9 steps with an overall yield of 19% and delivers a single diastereoisomer [1]. In contrast, the racemic (±)-cisapride preparation via alternative routes yields a mixture of diastereomers requiring separation, and the racemate was associated with cardiotoxicity that led to its market withdrawal [2]. The 4‑fluorophenoxy‑propyl intermediate is therefore essential for accessing the safer, enantiomerically pure cisapride derivatives currently under investigation.

Cisapride synthesis Gastroprokinetic agent Asymmetric synthesis

Sigma-1 Receptor Affinity of the Phenoxyalkylpiperidine Class

The phenoxyalkylpiperidine chemotype, of which 1-[3-(4-fluorophenoxy)propyl]piperidine is the prototypical 4‑fluorophenoxy‑propyl variant, has been systematically characterized for sigma-1 (σ₁) receptor affinity. In a 2022 structure–activity relationship study, the lead compound 1-[ω-(4-chlorophenoxy)ethyl]-4-methylpiperidine (1a) exhibited subnanomolar σ₁ affinity and produced anti-amnesic effects exceeding the reference compound PRE-084 by 30‑fold . The 4‑fluoro substituent on the phenoxy ring modulates both σ₁/σ₂ selectivity and sterol isomerase off‑target activity relative to 4‑chloro, 4‑methoxy, and unsubstituted phenoxy analogs, making the fluorinated scaffold the preferred starting point for σ₁ agonist development .

Sigma-1 receptor Phenoxyalkylpiperidine Anti-amnesic activity

Precursor to SPECT Radioligand ¹²³I-5-I-R91150 for 5-HT₂A Neuroimaging

The 1-[3-(4-fluorophenoxy)propyl]piperidine scaffold is the direct synthetic precursor to 4-amino-N-[1-[3-(4-fluorophenoxy)propyl]-4-methyl-4-piperidinyl]-5-iodo-2-methoxybenzamide (¹²³I-5-I-R91150), a validated SPECT radioligand for imaging 5-HT₂A receptors in the human brain. In a study of 26 healthy volunteers, this ligand demonstrated specific binding with mean cortical‑to‑cerebellum ratios of 1.7 and detected a 42% ± 7% decline in 5-HT₂A binding over a 40‑year age range, confirming its suitability for clinical neuroimaging [1][2]. Alternative 5-HT₂A radioligands such as [¹¹C]MDL 100907 require on‑site cyclotron facilities, whereas the iodine‑123‑labeled derivative of this scaffold permits wider clinical deployment via SPECT.

SPECT imaging 5-HT2A receptor Radioligand precursor

Application Scenarios for 1-[3-(4-Fluorophenoxy)propyl]piperidine Derived from Quantitative Evidence


Medicinal Chemistry: 5-HT₂ Receptor Ligand Optimization via 4‑Position Functionalization

Research groups optimizing 5-HT₂ receptor affinity and subtype selectivity should procure 1-[3-(4-fluorophenoxy)propyl]piperidine as the core scaffold. The 4‑position can be elaborated with amines, amides, or aryl groups to achieve Ki values as low as 32 nM at 5-HT₂, with approximately 90‑fold selectivity over 5-HT₂C receptors, enabling the development of subtype‑selective tool compounds or drug candidates [1][2]. This scaffold provides a tunable platform that positions the 4‑fluorophenoxy‑propyl pharmacophore optimally for receptor engagement.

Asymmetric Synthesis of Enantiopure cisapride Analogs

Laboratories engaged in gastroprokinetic drug development require the 1-[3-(4-fluorophenoxy)propyl]piperidine intermediate to access the enantiomerically pure (+)-(3S,4R)-cisapride series. The diastereoselective conjugate addition strategy yields the desired single enantiomer in 19% overall yield over 9 steps, circumventing the cardiotoxicity liabilities of the racemic drug that led to its market withdrawal [3]. The 4‑fluorophenoxy‑propyl group is a non‑negotiable structural feature for this synthetic pathway.

Sigma-1 Receptor Agonist Discovery and Neuroscience Research

Neuroscience laboratories targeting sigma-1 receptors for anti‑amnesic or neuroprotective indications benefit from the phenoxyalkylpiperidine scaffold. The 4‑fluorophenoxy‑propyl variant provides a starting point for synthesizing high‑affinity σ₁ ligands, with established structure–activity relationships demonstrating subnanomolar affinity achievable through systematic piperidine ring methylation . The 4‑fluoro substituent offers a distinct electronic profile vs. 4‑chloro and 4‑methoxy analogs that translates into differential σ₁/σ₂ selectivity.

SPECT Radioligand Development for Neuroimaging of Serotonergic Systems

Nuclear medicine and neuroimaging facilities developing SPECT tracers for 5-HT₂A receptor quantification should acquire this intermediate for iodination to produce ¹²³I-5-I-R91150. The validated ligand demonstrates 1.7‑fold specific‑to‑nonspecific cortical binding ratios and sensitivity to detect a 42% reduction in receptor density across the adult lifespan, making it a reference standard for clinical studies of mood disorders, antipsychotic drug mechanisms, and aging [4].

Quote Request

Request a Quote for 1-[3-(4-fluorophenoxy)propyl]piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.